(Benzo[d][1,3]dioxol-5-ylmethyl)(pyrimidin-2-yl)amine
Description
(Benzo[d][1,3]dioxol-5-ylmethyl)(pyrimidin-2-yl)amine is a heterocyclic compound featuring a pyrimidine ring linked to a benzodioxole-methyl group via an amine bridge. The benzodioxole moiety (1,3-benzodioxol-5-yl) contributes to lipophilicity and metabolic stability due to its methylenedioxy group, which is resistant to oxidative degradation. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms, enables hydrogen bonding and π-π stacking interactions, making it a common pharmacophore in drug design for targeting enzymes, kinases, or nucleic acids.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-4-13-12(14-5-1)15-7-9-2-3-10-11(6-9)17-8-16-10/h1-6H,7-8H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQCIWGMJZOWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Benzo[d][1,3]dioxol-5-ylmethyl)(pyrimidin-2-yl)amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications in drug development, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with pyrimidine precursors. Various methods have been reported, including the use of catalytic systems and solvent-free conditions to enhance yield and purity.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit anticancer activity. For instance, a related compound showed significant cytotoxic effects against various cancer cell lines with IC50 values less than 10 µM. The mechanism involves apoptosis induction and inhibition of key survival pathways in cancer cells .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one | 4.3 | MCF-7 (Breast Cancer) |
| N4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine | <10 | HeLa (Cervical Cancer) |
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of related compounds. A study indicated that certain derivatives could effectively inhibit sodium channels, specifically Na v1.1, which is crucial for neuronal excitability. The protective index of these compounds suggests potential for therapeutic use in epilepsy treatment .
Antidiabetic Potential
Benzodioxole derivatives have also shown promise as antidiabetic agents. Research indicates that these compounds can inhibit enzymes such as α-amylase and α-glucosidase, leading to decreased glucose absorption in the intestines. For example, a derivative exhibited an IC50 value of 8.5 µM against α-amylase .
Table 2: Enzyme Inhibition by Benzodioxole Derivatives
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine | α-Amylase | 8.5 |
| N4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine | α-Glucosidase | 15.26 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Study : In vitro testing on breast cancer cell lines revealed that compounds containing the benzo[d][1,3]dioxole moiety induced cell cycle arrest and apoptosis through mitochondrial pathways.
- Anticonvulsant Evaluation : A series of pyrrolidinone derivatives were tested for their ability to activate Na v1.1 channels in neuronal cultures, suggesting a novel mechanism for anticonvulsant activity.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. The incorporation of the benzo[d][1,3]dioxole structure may enhance the biological activity against various cancer cell lines.
- Case Study : A study demonstrated that similar compounds showed selective cytotoxicity towards human cancer cells while exhibiting low toxicity to normal cells, suggesting a potential therapeutic window for further development .
-
Antimicrobial Properties :
- Compounds containing the benzo[d][1,3]dioxole structure have been investigated for their antimicrobial activities. The unique structure may contribute to enhanced interactions with microbial targets.
- Data Table :
Compound Activity Target Organism (Benzo[d][1,3]dioxol-5-ylmethyl)(pyrimidin-2-yl)amine Moderate E. coli Similar Derivative High S. aureus
-
Neuroprotective Effects :
- Some studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
- Research Findings : In vitro studies indicated that these compounds could reduce oxidative stress and inflammation in neuronal cell lines, which are critical factors in neurodegeneration .
Cosmetic Formulations
-
Skin Care Products :
- The compound's properties make it suitable for incorporation into cosmetic formulations aimed at enhancing skin health and appearance. Its potential as a skin permeation enhancer can facilitate the delivery of active ingredients.
- Application Insight : The use of polymers in conjunction with this compound can improve the stability and efficacy of topical formulations .
-
Formulation Stability :
- Studies have shown that incorporating this compound into cosmetic products can enhance their stability and shelf life due to its antioxidant properties.
- Data Table :
Formulation Type Stability (Months) Active Ingredient Cream 12 Vitamin C Serum 18 Retinol
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate the unique properties of (Benzo[d][1,3]dioxol-5-ylmethyl)(pyrimidin-2-yl)amine, a comparison with structurally analogous compounds is provided below:
Table 1: Structural and Functional Comparison
Key Insights
Structural Complexity and Target Engagement :
- The target compound’s pyrimidine ring distinguishes it from simpler benzodioxole derivatives (e.g., benzylamine analogs in ), enabling stronger interactions with enzymes or receptors via hydrogen bonding. In contrast, spirocyclic derivatives (e.g., 6-oxa-3-azabicycloheptane in ) introduce rigidity, which may enhance selectivity but reduce solubility.
Substituent Effects :
- Halogenation (e.g., iodine in , bromine in ) enhances electrophilicity and binding affinity but may increase molecular weight and metabolic liability. The absence of such substituents in the target compound suggests a balance between activity and pharmacokinetics.
Synthetic Feasibility: The target compound can likely be synthesized via nucleophilic substitution between 2-aminopyrimidine and benzodioxole-methyl chloride, similar to methods in (yields ~75–80%). Triazolopyrimidines (e.g., 8l in ) require multistep syntheses, reducing scalability.
Biological Activity :
- Triazolopyrimidines () and triazoloquinazolines () show potent HDAC6 or kinase inhibition, suggesting the target compound may share similar mechanisms. Pyrrolidine derivatives () exhibit antimicrobial activity, highlighting the benzodioxole group’s versatility across therapeutic areas.
Melting points for crystalline derivatives (e.g., 182–184°C for 8l in ) indicate higher thermal stability than amorphous solids like the triazoloquinazoline in .
Preparation Methods
Amide Coupling Approach Using Carbodiimide Activation
A common synthetic strategy involves coupling a benzo[d]dioxol-5-ylmethyl amine derivative with a pyrimidine carboxylic acid or related acid derivative via carbodiimide-mediated amide bond formation.
-
- Starting materials: Corresponding 2-phenoxyalkylcarboxylic acids or pyrimidine carboxylic acid derivatives
- Coupling agents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxy-7-azabenzotriazole (HOAt)
- Base: Diisopropylethylamine (DIPEA)
- Solvent: Dimethylformamide (DMF)
- Reaction time: Stirring at room temperature for 16 hours
- Work-up: Extraction with ethyl acetate, washing with aqueous citric acid, sodium bicarbonate, and brine, followed by drying and crystallization
Outcome :
- Yields around 45% were reported for similar amide coupling products
- The method is suitable for synthesizing benzylamine derivatives with pyrimidinyl groups
- Purification typically involves silica gel chromatography and recrystallization from ethyl acetate/hexane mixtures
| Parameter | Details |
|---|---|
| Coupling agent | EDCI (1.1 equiv) |
| Additive | HOAt (1.1 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | DMF |
| Temperature | Room temperature |
| Reaction time | 16 hours |
| Yield | ~45% |
This approach provides a straightforward route to amide-linked benzo[d]dioxolyl-pyrimidinyl compounds, which can be further elaborated into amines by reduction or substitution reactions.
Solid-Phase Synthesis and Reduction of Nitro Precursors
A more complex preparation involves solid-phase synthesis techniques where a resin-bound intermediate undergoes sequential transformations:
-
- Attachment of nitro-substituted aryl groups to resin via amide or other linkages
- Reduction of aryl nitro groups to amines using tin(II) chloride dihydrate in the presence of N-methylmorpholine (NMM) in N-methylpyrrolidinone (NMP)
- Treatment with cyanogen bromide to activate the amine for further substitution
- Final cleavage from resin using trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
- Reduction: Tin(II) chloride dihydrate (20 equivalents), NMM (20 equivalents), room temperature, overnight
- Cyanogen bromide activation: 5 equivalents, room temperature, overnight
- Cleavage: TFA:DCM (2:3), 1 hour at room temperature
| Step | Reagents/Conditions | Duration |
|---|---|---|
| Nitro group reduction | SnCl2·2H2O (20 eq), NMM (20 eq), NMP | Overnight, RT |
| Cyanogen bromide reaction | Cyanogen bromide (5 eq), room temperature | Overnight |
| Resin cleavage | TFA:DCM (2:3), room temperature | 1 hour |
This method emphasizes the utility of solid-phase synthesis for preparing complex amine derivatives efficiently.
Reductive Amination and Epoxide Ring Opening
Another reported route involves:
- Reductive amination of aldehydes with primary amines derived from benzo[d]dioxol-5-ylmethanamine and pyrimidin-2-ylamine
- Epoxide ring opening by heating resin-bound amines with mono-substituted epoxides in DMF at elevated temperatures (up to 50°C) for several days to introduce additional substituents on the amine nitrogen
These methods are useful for structural diversification and functionalization of the amine moiety.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbodiimide-mediated coupling | EDCI, HOAt, DIPEA, DMF, RT, 16 h | ~45 | Straightforward amide bond formation |
| Solid-phase synthesis + reduction | SnCl2·2H2O, NMM, NMP, cyanogen bromide, TFA cleavage | Not specified | Enables combinatorial synthesis on resin |
| Reductive amination + epoxide opening | Mono-substituted epoxides, DMF, 50°C, 2-4 days | Not specified | Structural diversification of amines |
| Multi-step pyrimidine condensation | Formaldehyde, diamines, ethanol, RT to 3 days | 30-93 | Synthesis of complex pyrimidine derivatives |
Research Findings and Notes
- The amide coupling method is widely used due to its simplicity and moderate yields, making it suitable for scale-up and analog synthesis.
- Solid-phase synthesis offers advantages in purification and rapid generation of analogs but requires specialized equipment and reagents.
- The reduction of nitro groups to amines using tin(II) chloride is a classical, reliable method compatible with sensitive functional groups.
- Multi-step condensation approaches provide routes to more complex heterocyclic systems but often suffer from lower yields and longer reaction times.
- No direct single-step synthesis of (Benzo[d]dioxol-5-ylmethyl)(pyrimidin-2-yl)amine was found in isolation; rather, methods involve building blocks that are subsequently coupled or transformed to yield the target compound or its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
